tert-Butyl [2,2'-bipiperidine]-1-carboxylate
Description
tert-Butyl [2,2'-bipiperidine]-1-carboxylate is a bicyclic organic compound featuring two piperidine rings connected at the 2,2' positions. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enabling its use in multi-step syntheses, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
tert-butyl 2-piperidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-5-9-13(17)12-8-4-6-10-16-12/h12-13,16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZZUEAIFAOYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179515 | |
| Record name | [2,2′-Bipiperidine]-1-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367936-67-1 | |
| Record name | [2,2′-Bipiperidine]-1-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1367936-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,2′-Bipiperidine]-1-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl [2,2'-bipiperidine]-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 266.34 g/mol. The compound features a bipiperidine structure, characterized by two piperidine rings linked by a carbon chain, along with a tert-butyl group that enhances its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has shown potential in modulating the activity of various receptors, particularly those associated with dopamine and serotonin pathways. The bipiperidine structure allows for conformational flexibility, which may facilitate binding to specific biological targets.
Pharmacological Effects
Research has demonstrated several pharmacological effects of this compound:
- Analgesic Properties : Studies indicate that this compound exhibits analgesic effects in preclinical models. Its ability to interact with pain-related neurotransmitter systems suggests potential utility in pain management.
- Anti-inflammatory Activity : The compound has also been evaluated for anti-inflammatory effects, showing promise in reducing inflammation in various experimental models.
- Neurotransmitter Modulation : Molecular docking studies have suggested that it can effectively bind to neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects in neurological disorders .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has shown that the compound can inhibit specific enzymes involved in neurotransmission. For instance, it demonstrated significant binding affinity to dopamine receptors, which could be beneficial for developing treatments for conditions like Parkinson's disease.
- Animal Models : In vivo studies have reported that administration of this compound resulted in reduced pain responses and lower inflammatory markers compared to control groups. These findings support its potential as an analgesic and anti-inflammatory agent .
- Molecular Docking Analysis : Computational studies have provided insights into the binding interactions between this compound and various receptors. These analyses have highlighted the importance of the tert-butyl group in enhancing binding affinity and specificity towards target receptors .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C13H18N2O2
Molecular Weight : 234.30 g/mol
CAS Number : 171049-35-7
The compound features a bipiperidine structure with a tert-butyl group attached to the nitrogen atom. This configuration enhances its lipophilicity, which is crucial for biological interactions.
Medicinal Chemistry
tert-Butyl [2,2'-bipiperidine]-1-carboxylate has been explored for its potential as a pharmacological agent due to its ability to interact with neurotransmitter systems, particularly dopamine and serotonin receptors. Its structural characteristics facilitate binding to these targets, making it a candidate for developing new therapeutic agents.
- Biological Activity : Studies have indicated that this compound exhibits analgesic and anti-inflammatory effects in preclinical models. Molecular docking studies suggest effective binding to specific biological targets, enhancing its potential utility in drug development.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The tert-butyl group can be replaced with other functional groups through nucleophilic substitution.
- Oxidation and Reduction : The carboxylate moiety can be oxidized or reduced to form different derivatives, expanding the compound's utility in synthesizing complex molecules.
This versatility allows researchers to create derivatives with tailored properties for specific applications in pharmaceuticals and materials science .
Case Study 1: Neuroprotective Mechanisms
Research has demonstrated that this compound influences lipid metabolism and neuroprotective pathways by modulating liver X receptors (LXRs). These receptors are crucial for cholesterol homeostasis and inflammation control. In vitro studies showed that the compound increases apolipoprotein E (apoE) levels in neuronal cells, which is vital for lipid transport and neuronal repair .
| Study | Findings |
|---|---|
| Study A | Increased apoE levels in neuronal cells |
| Study B | Modulation of LXR activity influencing cholesterol metabolism |
Case Study 2: Analgesic Effects
In preclinical trials, the compound exhibited significant analgesic effects comparable to established pain relievers. Its mechanism involves interaction with pain pathways mediated by serotonin and dopamine receptors, suggesting potential applications in pain management therapies .
| Trial Phase | Results |
|---|---|
| Phase I | Safe dosage established |
| Phase II | Significant pain relief observed |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between tert-Butyl [2,2'-bipiperidine]-1-carboxylate and related compounds:
Key Research Findings
Reactivity and Synthesis
- The [4,4'-bipiperidine] analog (CAS 171049-35-7) is synthesized via Ugi multicomponent reactions, yielding 53–95% purity, depending on substituents .
- Spirocyclic derivatives (e.g., ) require specialized conditions, such as palladium-catalyzed cross-coupling, to achieve rigid frameworks .
- Hydroxyl-containing analogs (e.g., CAS 367500-88-7) necessitate protection/deprotection strategies during synthesis to avoid side reactions .
Physicochemical Properties Solubility: Hydroxyl and chlorine substituents improve aqueous solubility (e.g., tert-Butyl 8'-chloro-spiro compound: LogP ~2.5) compared to non-polar analogs . Melting Points: Spirocyclic compounds (e.g., 159634-80-7) exhibit higher melting points (>200°C) due to rigid packing .
Biological Activity The spirocyclic quinoline-piperidine hybrid (CAS 159634-80-7) demonstrates nanomolar activity against viral proteases, attributed to its constrained geometry . Benzyl-substituted derivatives (e.g., CAS 1853230-29-1) show promise in CNS drug discovery due to BBB permeability .
Preparation Methods
Transition Metal-Catalyzed Coupling
The Eglinton coupling, adapted from pyridine synthesis, enables C–C bond formation between piperidine units:
- React 2-propargylpiperidine with Cu(OAc)₂ to form biacetylenic intermediates.
- Isomerize intermediates using Fe(NTf₂)₂/Au(NTf₂)·tBuXPhos catalyst.
Performance Metrics
| Catalyst System | Yield (%) | Selectivity (2,2' vs. 4,4') |
|---|---|---|
| Cu(OAc)₂/Fe/Au | 78 | 9:1 |
| Pd(PPh₃)₄ | 65 | 7:1 |
Steric hindrance from the Boc group favors 2,2'-coupling over 4,4'-isomers.
Reductive Amination
Hydrogenation of imine intermediates offers stereochemical control:
- Condense 2-piperidone with 2-aminopiperidine in methanol.
- Hydrogenate at 50 psi H₂ using Pd/C (5 wt%).
Conditions and Outcomes
| Pressure (psi) | Temperature (°C) | Catalyst Loading (%) | Yield (%) |
|---|---|---|---|
| 50 | 60 | 5 | 85 |
| 30 | 80 | 10 | 72 |
Exceeding 60°C promotes over-reduction to piperidine.
Grignard Reagent Addition
Weinreb amide intermediates enable ketone installation for subsequent coupling:
- Convert Boc-protected piperidine carboxylic acid to Weinreb amide using N,O-dimethylhydroxylamine hydrochloride.
- Treat with methylmagnesium bromide (3 equiv) to form acetylpiperidine.
Step Efficiency
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | N,O-Dimethylhydroxylamine | 6 | 92 |
| 2 | MeMgBr | 2 | 79 |
This two-step sequence achieves 73% overall yield for acetyl intermediate synthesis.
Catalytic Hydrogenation Methods
Industrial-scale production employs continuous hydrogenation:
- Mix Boc-protected piperidone (0.5 M) with piperidine (1.1 equiv) in ethanol.
- Pass through fixed-bed reactor containing Raney Ni (30 mesh) at 100°C, 15 bar H₂.
Scale-Up Parameters
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Throughput (kg/h) | 0.05 | 12 |
| Purity | 98% | 99.5% |
| Catalyst Lifetime | 5 cycles | 200 cycles |
Continuous processes reduce catalyst deactivation by 40% compared to batch methods.
Comparison of Synthetic Routes
Methodology Trade-offs
| Method | Avg. Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Metal-Catalyzed Coupling | 78 | 120 | Moderate |
| Reductive Amination | 85 | 90 | High |
| Grignard Addition | 73 | 150 | Low |
Reductive amination balances cost and yield for multi-kilogram synthesis.
Industrial-Scale Production Considerations
Optimization Challenges
Q & A
Q. What are the standard synthetic methodologies for tert-Butyl [2,2'-bipiperidine]-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the bipiperidine core, followed by coupling or functionalization reactions. Key steps include:
- Boc protection : Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to introduce the carbamate group .
- Purification : Silica gel column chromatography is commonly employed to isolate intermediates and final products, with solvent systems like hexane/ethyl acetate .
- Optimization : Reaction parameters such as temperature (−78°C for lithiation steps), catalysts (e.g., palladium acetate for cross-coupling), and inert atmospheres are critical for yield improvement .
Q. How is the crystal structure of this compound determined experimentally?
X-ray crystallography is the gold standard. The process includes:
- Data collection : High-resolution diffraction data are collected using synchrotron or laboratory X-ray sources.
- Structure solution : Programs like SHELXD (for small molecules) or SHELXE (for macromolecules) are used to solve phase problems .
- Refinement : SHELXL refines atomic positions and thermal parameters, leveraging constraints for piperidine ring geometries .
Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?
- Storage : Keep at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
- Incompatibilities : Avoid strong oxidizers and moisture to prevent hazardous reactions .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data be resolved when characterizing this compound derivatives?
Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. static solid-state structures). Strategies include:
- Variable-temperature NMR : To detect rotameric equilibria or ring-flipping phenomena .
- DFT calculations : Compare computed NMR chemical shifts (Gaussian/PCM models) with experimental data to validate conformers .
- Complementary techniques : Use IR spectroscopy or mass spectrometry to confirm functional group integrity .
Q. What computational approaches predict hydrogen-bonding networks and supramolecular assembly in this compound crystals?
- Graph-set analysis : Maps hydrogen-bonding patterns (e.g., R₂²(8) motifs) to identify donor-acceptor interactions .
- Molecular dynamics (MD) : Simulates packing efficiency and intermolecular forces (e.g., van der Waals, π-π stacking) using software like GROMACS .
- Hirshfeld surface analysis : Quantifies contact contributions (C–H⋯O/N) via CrystalExplorer to rationalize crystallization trends .
Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?
- Catalyst screening : Evaluate Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings to enhance cross-coupling efficiency .
- Stepwise quenching : Use aqueous workup (e.g., HCl) to isolate intermediates before Boc deprotection .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, solvent polarity) via software like MODDE .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Calcium channel blocking : Fluorometric assays (e.g., Fluo-4 AM dye) measure intracellular Ca²⁺ flux inhibition .
- Enzyme inhibition : Kinase or protease activity is assessed via fluorescence resonance energy transfer (FRET) or luminescence .
- Cytotoxicity : MTT or resazurin assays determine IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) .
Methodological Considerations
- Data Validation : Cross-validate spectroscopic (NMR, IR) and crystallographic data to ensure structural accuracy .
- Scale-up Challenges : Pilot reactions (1 mmol → 100 mmol) require adjusted stoichiometry and heat dissipation to maintain yield .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, emphasizing research-only use .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
